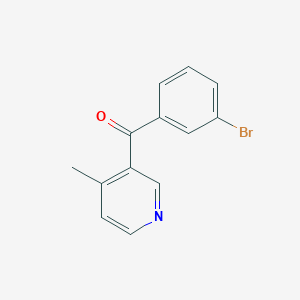

3-(3-Bromobenzoyl)-4-methylpyridine

描述

Contextualization of Complex Organic Compound Research in Modern Chemistry

The exploration of complex organic compounds is a cornerstone of modern chemistry, driving innovation across a multitude of scientific disciplines. These intricate molecular architectures are fundamental to the development of new pharmaceuticals, advanced functional materials, and agrochemicals. youtube.commasterorganicchemistry.com The synthesis of polysubstituted (hetero)aromatic compounds, in particular, is a focal point of research, as these structures are integral to many approved drugs targeting a wide range of diseases. youtube.com The ability to construct these molecules with high precision allows chemists to fine-tune their properties, leading to more effective medicines and materials with novel characteristics. This pursuit continually pushes the boundaries of synthetic methodology, demanding the development of novel reaction pathways and a deeper understanding of molecular structure and reactivity.

Strategic Importance of Brominated Aromatic Systems in Synthetic Design

Brominated aromatic systems are exceptionally valuable building blocks in organic synthesis. chemicalbook.com The introduction of a bromine atom onto an aromatic ring, a process known as bromination, provides a reactive handle for further chemical transformations. mnstate.edugoogle.commasterorganicchemistry.com Aryl bromides are key precursors for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig couplings) and in the formation of organometallic reagents like Grignard and organolithium reagents. mnstate.edusigmaaldrich.com This versatility makes brominated intermediates indispensable in the assembly of complex molecular frameworks for pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comsigmaaldrich.com The ability to control the specific position of bromination on an aromatic ring is a critical aspect of synthetic strategy, enabling the targeted construction of complex derivatives. mnstate.edu

Role of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Material Science Precursors

Pyridine, a heterocyclic aromatic compound containing a nitrogen atom, and its derivatives are of immense importance in chemistry. masterorganicchemistry.com Their unique electronic and structural properties make them vital components in fields ranging from medicinal chemistry to materials science. masterorganicchemistry.comchemicalbook.com The nitrogen atom in the pyridine ring can act as a base, a nucleophile, and a ligand for metal catalysts, making it a versatile functional group in organic reactions. libretexts.org Pyridine scaffolds are present in numerous pharmaceuticals, vitamins, and natural products. masterorganicchemistry.com In materials science, pyridine derivatives are used to create polymers, dyes, and functional materials with specific electronic or optical properties, leveraging their distinct conjugated π-system. chemicalbook.comlibretexts.org The sublimation properties of pyridine derivatives are also studied for applications in the screening and formation of multi-component crystals. nih.gov

Rationale for Investigating the 3-(3-Bromobenzoyl)-4-methylpyridine Framework: Bridging Synthetic Complexity and Structural Elucidation

The this compound framework represents a compelling research target as it synergistically combines the key features of its constituent parts. This molecule features a pyridine ring, a versatile heterocyclic core; a ketone linker, which introduces specific conformational properties; and a brominated benzene (B151609) ring, a critical functional group for synthetic diversification. Investigating this specific architecture allows for the exploration of synthetic strategies required to link these fragments, such as Friedel-Crafts or Grignard-based reactions. masterorganicchemistry.comlibretexts.org Furthermore, the analysis of its three-dimensional structure provides valuable insight into the steric and electronic interactions between the substituted pyridine and bromophenyl moieties, which is crucial for designing future molecules with tailored properties for applications in medicinal chemistry or materials science.

Research Objectives and Scope of Investigation for this compound

The primary research objectives for a comprehensive study of this compound would be centered on its synthesis, characterization, and structural analysis. The scope would include:

Development of a Synthetic Pathway: To devise and optimize a high-yielding, regioselective synthetic route to the target molecule from readily available starting materials.

Spectroscopic Characterization: To thoroughly characterize the compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to confirm its chemical identity and structure.

Structural Elucidation: To obtain single crystals of the compound suitable for X-ray diffraction analysis. This would allow for the unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This provides definitive proof of the connectivity and conformation of the molecule.

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKOGUNUOZCEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Analysis

Proposed Synthesis

The synthesis of 3-(3-Bromobenzoyl)-4-methylpyridine can be envisioned through several routes, with a Grignard-based approach being a robust and well-established method for ketone formation. mnstate.edusigmaaldrich.com This proposed synthesis involves two key stages.

First, the precursor 3-Bromo-4-methylpyridine is synthesized. This can be achieved via a Sandmeyer-type reaction starting from 3-Amino-4-methylpyridine . The amino group is diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures, followed by the introduction of a bromide ion to replace the diazonium group. chemicalbook.comgoogle.com

Image depicting the synthesis of 3-Bromo-4-methylpyridine from 3-Amino-4-methylpyridine.

Second, the ketone is formed. A plausible method involves the reaction of an organometallic reagent derived from one of the aromatic rings with an acyl chloride or ester of the other. For instance, a Grignard reagent could be prepared from 1,3-Dibromobenzene (B47543) . This reagent would then react with a 4-methylpyridine-3-carboxaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone. A more direct route involves the reaction of 3-bromobenzoyl chloride with an organometallic species derived from 3-bromo-4-methylpyridine.

A highly plausible route is the reaction of the Grignard reagent, (3-bromophenyl)magnesium bromide (formed from 1,3-dibromobenzene and magnesium metal), with 4-methylpyridine-3-carbonitrile . The Grignard reagent attacks the electrophilic carbon of the nitrile. Subsequent acidic workup hydrolyzes the intermediate imine to furnish the desired ketone, this compound.

Spectroscopic and Crystallographic Characterization

To confirm the identity and structure of the synthesized this compound, a combination of spectroscopic methods and X-ray crystallography would be essential.

Spectroscopic Analysis:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as a singlet for the methyl group protons. The pyridine protons would appear as a set of coupled signals, while the protons on the bromophenyl ring would exhibit a characteristic pattern based on their substitution.

¹³C NMR: The carbon NMR spectrum would reveal signals for all unique carbon atoms. The carbonyl carbon (C=O) would be a key diagnostic peak, typically appearing significantly downfield (in the 190-200 ppm range). The spectra would also show distinct signals for the carbons of the pyridine and bromophenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the ketone functional group, with a strong, sharp absorption band for the C=O stretch, typically observed in the region of 1650-1700 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Interactive Table: Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Estimated) |

| Pyridine-H2 | ~8.6 | s | - |

| Pyridine-H5 | ~7.2 | d | ~5.0 |

| Pyridine-H6 | ~8.5 | d | ~5.0 |

| Phenyl-H2' | ~7.9 | t | ~1.5 |

| Phenyl-H4' | ~7.8 | ddd | ~8.0, 2.0, 1.0 |

| Phenyl-H5' | ~7.4 | t | ~8.0 |

| Phenyl-H6' | ~7.7 | dt | ~8.0, 1.5 |

| Methyl (-CH₃) | ~2.4 | s | - |

Interactive Table: Representative Crystallographic Data for a Halogenated Pyridine-Ketone Scaffold

Note: The following data is representative of a compound of this class and is provided for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀BrNO |

| Formula Weight | 276.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6 |

| b (Å) | 11.7 |

| c (Å) | 12.5 |

| β (°) | 105.5 |

| Volume (ų) | 1070 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.715 |

| R-factor (%) | 4.5 |

Advanced Spectroscopic and Crystallographic Elucidation of 3 3 Bromobenzoyl 4 Methylpyridine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of 3-(3-Bromobenzoyl)-4-methylpyridine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts can be achieved, offering deep insights into the electronic environment of each nucleus.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To unravel the intricate network of covalent bonds and spatial relationships within the molecule, a suite of 2D NMR experiments is employed.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is instrumental in identifying scalar-coupled protons, typically those separated by two or three bonds. This allows for the mapping of proton-proton connectivities within the 4-methylpyridine (B42270) and the 3-bromobenzoyl rings. For instance, the correlation between the methyl protons and the adjacent aromatic proton on the pyridine (B92270) ring, as well as the correlations between the protons on the brominated benzene (B151609) ring, can be unequivocally established. slideshare.netscribd.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This provides a direct link between the ¹H and ¹³C spectra, enabling the assignment of the carbon resonances for all protonated carbons in the this compound molecule. scribd.comsdsu.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range couplings between protons and carbons, typically over two to four bonds. This is particularly crucial for identifying quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the aromatic rings, by observing their correlations with nearby protons. For example, the protons on the pyridine ring will show correlations to the carbonyl carbon, confirming the benzoyl substituent's position. scribd.comresearchgate.netyoutube.com

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment provides information about the spatial proximity of nuclei, irrespective of their covalent bonding. This is vital for determining the preferred conformation of the molecule in solution. Cross-peaks in the NOESY spectrum between the protons of the 4-methylpyridine ring and the protons of the 3-bromobenzoyl ring can elucidate the rotational orientation around the C-C bond connecting the two aromatic systems. slideshare.netresearchgate.net

| 2D NMR Technique | Information Gained for this compound |

| COSY | Identifies J-coupled protons within the pyridine and bromobenzoyl rings. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. |

| HMBC | Establishes long-range ¹H-¹³C connectivities, crucial for assigning quaternary carbons and confirming substituent positions. |

| NOESY | Reveals through-space proton-proton interactions, providing insights into the molecule's conformation. |

Dynamic NMR Studies for Conformational Exchange in the this compound Framework

The bond connecting the carbonyl group to the pyridine ring and the bond between the carbonyl group and the bromophenyl ring are subject to rotational dynamics. Variable temperature (VT) NMR studies can provide insights into the energy barriers associated with these conformational exchanges. By monitoring the coalescence of specific NMR signals as the temperature is varied, the rate of rotation can be determined, and the activation energy for the process can be calculated. This information is key to understanding the molecule's flexibility and the relative stability of its different conformers in solution.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

While NMR spectroscopy provides detailed information about the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state at atomic resolution. rigaku.com This technique is indispensable for accurately measuring bond lengths, bond angles, and torsion angles.

Determination of Molecular Conformation and Torsion Angles

A high-quality single crystal of this compound allows for the precise determination of its solid-state conformation. Key structural parameters, such as the torsion angle between the plane of the pyridine ring and the plane of the bromobenzoyl group, can be accurately measured. This provides a static picture of the molecule's preferred three-dimensional arrangement in the crystalline environment.

| Crystallographic Parameter | Significance for this compound |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal. |

| Bond Lengths & Angles | Provides precise geometric data for all covalent bonds. |

| Torsion Angles | Defines the conformation of the molecule, particularly the relative orientation of the two aromatic rings. |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking) within the Crystal Lattice

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a crucial role in the formation of the crystal lattice.

Halogen Bonding: The bromine atom on the benzoyl ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group. nih.gov

π-π Stacking: The aromatic pyridine and bromobenzoyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant driving force in the assembly of aromatic compounds in the solid state.

Crystallographic Insights into Supramolecular Assembly of this compound

The detailed analysis of the intermolecular interactions provides a comprehensive understanding of the supramolecular assembly of this compound. By identifying the dominant interactions and the resulting packing motifs (e.g., chains, layers, or three-dimensional networks), a clear picture of how individual molecules self-assemble into a well-ordered crystalline solid emerges. This knowledge is fundamental for crystal engineering and understanding the material properties of the compound. mdpi.commdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics Insights

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the vibrational modes within a molecule. The complementary nature of these two techniques, governed by different selection rules (dipole moment change for IR and polarizability change for Raman), allows for a more complete picture of the molecular vibrations. For this compound, the spectra are expected to be rich with information, revealing characteristic vibrations of the pyridine ring, the benzoyl group, and the carbon-bromine bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by a series of distinct absorption bands corresponding to the various functional groups present. The most prominent feature is anticipated to be the strong carbonyl (C=O) stretching vibration of the benzoyl group, typically appearing in the region of 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations from both the pyridine and benzene rings are expected to be observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings generally give rise to a series of bands in the 1400-1600 cm⁻¹ range. The presence of the methyl group on the pyridine ring would likely produce characteristic C-H bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. For this compound, the symmetric breathing modes of the aromatic rings are expected to be prominent in the Raman spectrum. The C=O stretch, while strong in the IR, should also be observable in the Raman spectrum. The C-Br stretch is also anticipated to be Raman active.

Expected Vibrational Frequencies and Assignments

The following table summarizes the expected key vibrational frequencies for this compound based on characteristic group frequencies for similar compounds.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Methyl C-H | Asymmetric Stretching | ~2962 | ~2962 |

| Methyl C-H | Symmetric Stretching | ~2872 | ~2872 |

| Carbonyl C=O | Stretching | 1680-1650 | 1680-1650 |

| Aromatic C=C | Ring Stretching | 1600-1400 | 1600-1400 |

| Methyl C-H | Asymmetric Bending | ~1450 | ~1450 |

| Methyl C-H | Symmetric Bending | ~1375 | ~1375 |

| C-N (Pyridine) | Stretching | 1350-1250 | 1350-1250 |

| C-Br | Stretching | 600-500 | 600-500 |

Note: These are expected values and may vary based on the specific molecular environment and intermolecular interactions.

The analysis of these vibrational modes provides a detailed fingerprint of the molecule, confirming the presence of the key functional groups and offering insights into the molecular structure and bonding.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₃H₁₀BrNO), the expected exact mass of the molecular ion [M]⁺ can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature for the molecular ion and any bromine-containing fragments, aiding in their identification.

Fragmentation Analysis

Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation. The primary cleavage is likely to occur at the bond between the carbonyl carbon and the pyridine ring, and the bond between the carbonyl carbon and the bromophenyl ring. This would lead to the formation of several key fragment ions.

Expected Fragmentation Pathways and Key Fragment Ions:

Loss of the bromobenzoyl radical: Cleavage of the C-C bond between the carbonyl group and the pyridine ring would result in the formation of the 4-methylpyridyl cation.

Loss of the 4-methylpyridyl radical: Cleavage of the C-C bond between the carbonyl group and the bromophenyl ring would lead to the formation of the 3-bromobenzoyl cation. This is often a very stable and prominent fragment in the mass spectra of benzoyl derivatives. researchgate.net

Loss of CO: The 3-bromobenzoyl cation could further lose a molecule of carbon monoxide to form the 3-bromophenyl cation.

Loss of Br: The molecular ion or fragment ions containing bromine could lose a bromine radical. For instance, the 3-bromobenzoyl cation could lose a bromine atom to form the benzoyl cation.

The following table outlines the expected major fragment ions and their calculated exact masses.

| Proposed Fragment Ion | Structure | Calculated Exact Mass (m/z) |

| [C₁₃H₁₀⁷⁹BrNO]⁺ | Molecular Ion | 274.9997 |

| [C₁₃H₁₀⁸¹BrNO]⁺ | Molecular Ion (Isotope) | 276.9976 |

| [C₇H₄⁷⁹BrO]⁺ | 3-Bromobenzoyl cation | 182.9495 |

| [C₇H₄⁸¹BrO]⁺ | 3-Bromobenzoyl cation (Isotope) | 184.9474 |

| [C₆H₆N]⁺ | 4-Methylpyridyl cation | 92.0495 |

| [C₆H₄⁷⁹Br]⁺ | 3-Bromophenyl cation | 154.9549 |

| [C₆H₄⁸¹Br]⁺ | 3-Bromophenyl cation (Isotope) | 156.9528 |

| [C₇H₅O]⁺ | Benzoyl cation | 105.0335 |

The precise mass measurements from HRMS, combined with the isotopic patterns and the logical fragmentation pathways, provide conclusive evidence for the elemental composition and structure of this compound.

Mechanistic and Kinetic Investigations of Reactions Involving 3 3 Bromobenzoyl 4 Methylpyridine

Elucidation of Reaction Mechanisms for Functional Group Transformations

The unique arrangement of the bromo-substituted aromatic ring, the carbonyl linker, and the methyl-substituted pyridine (B92270) core in 3-(3-bromobenzoyl)-4-methylpyridine allows for a diverse range of chemical transformations. The reactivity of each functional group can be selectively targeted under appropriate reaction conditions.

The bromine atom attached to the benzene (B151609) ring is a versatile handle for introducing molecular complexity, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions typically require strong electron-withdrawing groups to activate the aromatic ring, the presence of the ketone and the pyridinium (B92312) cation (under acidic conditions) can facilitate such substitutions. The generally accepted mechanism for SNAr involves a two-step addition-elimination process where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. researchgate.net Subsequent elimination of the bromide ion restores the aromaticity. The rate of these reactions is significantly influenced by the nature of the nucleophile, the solvent, and the presence of any activating groups. researchgate.netrsc.orgrsc.org For instance, the use of polar aprotic solvents can enhance the rate of SNAr reactions by solvating the cationic species and stabilizing the charged intermediate. researchgate.netnih.gov

Cross-Coupling Pathways: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly efficient methods for forming carbon-carbon bonds. mdpi.comlibretexts.org The catalytic cycle for the Suzuki-Miyaura reaction of this compound with an organoboron reagent would proceed through three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. libretexts.org

The choice of palladium precursor, ligand, base, and solvent system is critical for optimizing the reaction yield and turnover number. mdpi.comnih.gov For instance, bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. nih.gov

A representative table of conditions for Suzuki-Miyaura coupling reactions involving aryl bromides is shown below:

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 |

| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 |

This table presents typical conditions for Suzuki-Miyaura reactions and is not based on specific experimental data for this compound.

The ketone group in this compound is susceptible to nucleophilic attack, leading to a variety of addition and condensation products.

Carbonyl Additions: The carbonyl carbon is electrophilic and can be attacked by a range of nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a tertiary alcohol after acidic workup. researchgate.netnih.gov The reaction proceeds via a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.orgacademie-sciences.fr

Condensation Reactions: The ketone can also undergo condensation reactions, particularly with primary amines and their derivatives, to form imines (Schiff bases). libretexts.org This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the imine. vaia.comchegg.com Furthermore, the methyl group at the 4-position of the pyridine ring can exhibit acidic properties due to resonance stabilization of the resulting carbanion by the pyridine nitrogen. This allows for base-catalyzed condensation reactions with aldehydes, such as benzaldehyde, where the deprotonated methyl group acts as a nucleophile, attacking the aldehyde carbonyl. vaia.comchegg.com

A plausible mechanism for the base-catalyzed condensation with an aldehyde is as follows:

Deprotonation of the methyl group by a base.

Nucleophilic attack of the resulting carbanion on the aldehyde carbonyl.

Protonation of the resulting alkoxide.

Dehydration to form a styryl-type derivative.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base and a site for coordination to metal centers and protonation.

Coordination Chemistry: The pyridine nitrogen can coordinate to a variety of metal ions, acting as a ligand in the formation of coordination complexes. In the context of palladium-catalyzed cross-coupling reactions, the coordination of the pyridine nitrogen to the palladium center can influence the catalyst's reactivity and stability. nih.gov

Kinetic Studies and Determination of Rate Laws for Key Transformations

Detailed kinetic studies are essential for a quantitative understanding of the reaction rates and for optimizing reaction conditions. While specific kinetic data for this compound are not extensively reported, general principles of chemical kinetics can be applied to its key transformations.

Solvent Polarity: The polarity of the solvent can have a profound effect on reaction rates, particularly for reactions involving charged intermediates or transition states. nih.gov For SNAr reactions, an increase in solvent polarity generally leads to an increase in the reaction rate, as polar solvents can better stabilize the charged Meisenheimer complex. researchgate.netresearchgate.net In cross-coupling reactions, the solvent can influence the solubility of the reactants and the stability of the catalytic species. nih.gov

The following table illustrates the general effect of solvent polarity and temperature on the rate of SNAr and Suzuki-Miyaura reactions:

| Reaction Type | Effect of Increasing Solvent Polarity | Effect of Increasing Temperature |

| SNAr | Generally increases rate | Increases rate (up to a point) |

| Suzuki-Miyaura Coupling | Can increase or decrease rate depending on the specific system | Increases rate (up to a point, catalyst stability is a factor) |

This table represents general trends and the specific effects can vary depending on the substrate, reagents, and catalyst system.

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—provide valuable insights into the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the reaction rate constant.

ΔH‡ (Enthalpy of Activation): Represents the energy required to break and form bonds in reaching the transition state.

ΔS‡ (Entropy of Activation): Reflects the change in the degree of order between the reactants and the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in bimolecular reactions.

While experimental determination of these parameters for reactions of this compound is lacking, computational chemistry offers a powerful tool for transition state analysis. academie-sciences.frnih.govuchicago.edu Density Functional Theory (DFT) calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energies. Such theoretical studies can provide a deeper understanding of the reaction mechanism at a molecular level.

Isotopic Labeling Experiments to Probe Bond Cleavage and Formation Events

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of atoms throughout a chemical transformation. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or Deuterium for Hydrogen), chemists can monitor bond-breaking and bond-forming steps using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

For a molecule such as this compound, isotopic labeling could theoretically be employed to investigate several key mechanistic questions. For instance, labeling the carbonyl carbon with ¹³C could provide insights into nucleophilic addition reactions at this site. Similarly, deuteration of the methyl group on the pyridine ring could help to understand its potential involvement in reaction pathways, such as deprotonation or radical abstraction.

However, a comprehensive search of scientific literature did not yield any published research that specifically details the use of isotopic labeling experiments to investigate the reaction mechanisms of this compound. Consequently, no data on bond cleavage and formation events for this particular compound, as determined by this method, can be presented.

Stereochemical Outcome and Diastereoselectivity in Reactions of this compound

The stereochemical outcome of a reaction is crucial for understanding its mechanism and for applications in fields such as asymmetric synthesis, where the three-dimensional arrangement of atoms in a molecule is critical for its function. Diastereoselectivity, the preferential formation of one diastereomer over another, is a key aspect of stereochemistry.

In the context of this compound, the ketone functional group presents a prochiral center. Nucleophilic attack on the carbonyl carbon could potentially lead to the formation of a new stereocenter. The stereochemical course of such a reaction would be influenced by various factors, including the nature of the nucleophile, the reaction conditions, and the presence of any chiral catalysts or auxiliaries. Analysis of the product mixture using techniques like chiral chromatography or polarimetry would reveal the stereoselectivity of the reaction.

Despite the potential for interesting stereochemical studies, no research articles or experimental data were found that describe the stereochemical outcome or diastereoselectivity in reactions involving this compound. As a result, there are no specific findings or data tables to report on this topic for the designated compound.

Computational and Theoretical Chemistry Studies of 3 3 Bromobenzoyl 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. For 3-(3-Bromobenzoyl)-4-methylpyridine, DFT calculations would be instrumental in understanding its fundamental chemical properties.

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. This compound possesses rotational freedom around the single bond connecting the benzoyl group to the pyridine (B92270) ring. This rotation gives rise to different conformers with varying energies.

DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to perform a potential energy surface scan. niscair.res.in This involves systematically rotating the dihedral angle between the pyridine and benzoyl rings and calculating the energy at each step. The results of such a scan would reveal the most stable conformer (the global minimum on the potential energy surface) and any other local minima (other stable conformers). The transition states connecting these conformers can also be identified, providing a comprehensive conformational landscape. It is anticipated that the most stable conformation would involve a non-planar arrangement between the two ring systems to minimize steric hindrance between the hydrogen atoms on the respective rings.

Illustrative Data: Conformational Analysis of this compound

| Dihedral Angle (Pyridine-C-C=O) | Relative Energy (kcal/mol) |

| 0° (Planar, syn) | 5.2 |

| 30° | 2.1 |

| 45° (Global Minimum) | 0.0 |

| 90° (Transition State) | 3.5 |

| 180° (Planar, anti) | 4.8 |

Note: This data is illustrative and represents expected trends from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4-methylpyridine (B42270) ring, while the LUMO is likely to be distributed over the electron-withdrawing 3-bromobenzoyl moiety. This distribution suggests that the molecule would act as an electron donor from the pyridine ring in reactions with electrophiles and as an electron acceptor at the benzoyl group in reactions with nucleophiles. The HOMO-LUMO gap would provide insights into its reactivity; a smaller gap suggests higher reactivity. wikipedia.org

Illustrative Data: FMO Analysis of this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.8 | 4-methylpyridine ring |

| LUMO | -1.5 | 3-bromobenzoyl group |

| HOMO-LUMO Gap | 5.3 | - |

Note: This data is illustrative and represents expected values from a DFT calculation.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making these sites prone to interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential are expected around the hydrogen atoms of the pyridine ring and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack. The bromine atom would exhibit a region of slightly positive potential on its outermost surface (the σ-hole), which could lead to halogen bonding interactions.

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy Electronic Structure Determination

While DFT provides a good balance of accuracy and efficiency, for even more precise calculations of electronic structure, ab initio and post-Hartree-Fock methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide a more accurate description of electron correlation effects. These higher-level calculations would be valuable for refining the energies of conformers and for obtaining highly accurate values for properties like ionization potential and electron affinity, which are directly related to the HOMO and LUMO energies, respectively.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations over time. For this compound, an MD simulation would provide a dynamic picture of its conformational flexibility, showing how it explores its conformational landscape at a given temperature.

Furthermore, MD simulations are particularly useful for studying the effects of a solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, one can observe how the solvent interacts with the solute and how this influences its preferred conformation and reactivity. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

QSAR (Quantitative Structure-Activity Relationship) Modeling within a Strictly Chemical Context (e.g., predicting reactivity with other reagents)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. In a strictly chemical context, "activity" can refer to reactivity with a specific reagent or a particular catalytic property.

To build a QSAR model for the reactivity of a series of substituted benzoylpyridines, including this compound, one would first need to generate a set of molecular descriptors for each compound. These descriptors can be derived from DFT calculations and include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

By correlating these descriptors with experimentally determined reaction rates for a specific reaction (e.g., nucleophilic substitution), a QSAR model can be developed. This model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with desired chemical properties.

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR shielding constants, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate Nuclear Magnetic Resonance (NMR) shielding constants and vibrational frequencies. These theoretical predictions can then be validated against experimental spectra, providing a comprehensive understanding of the molecule's structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts through computational means is a valuable method for confirming molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT calculations to predict the isotropic magnetic shielding constants for each nucleus. dntb.gov.ua These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values obtained in a solvent like DMSO-d₆ or CDCl₃. nih.govsemanticscholar.org The accuracy of these predictions depends heavily on the chosen computational level, including the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p), TZVP). nih.govresearchgate.netnih.govmdpi.com

¹H NMR Analysis: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the pyridine and benzoyl rings, as well as the methyl protons. Computational models predict the chemical shifts for these protons, and the results are then compared with experimental data. Discrepancies between calculated and experimental values are often quantified using statistical measures like the Root Mean Square Error (RMSE). nih.govresearchgate.net Generally, a good correlation confirms the molecular geometry and electronic environment.

¹³C NMR Analysis: Similarly, the ¹³C NMR chemical shifts are calculated to identify the carbon skeleton of the molecule. The signals for the carbonyl carbon, the carbons of the pyridine and benzoyl rings, and the methyl carbon are predicted. The comparison between theoretical and experimental ¹³C NMR data is a critical step in the structural elucidation of the compound. nih.govresearchgate.net

Below are tables presenting a representative comparison between hypothetical experimental NMR data and computationally predicted values for this compound, calculated using the B3LYP functional and 6-311++G(d,p) basis set.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm)

| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

| Pyridine-H2 | 8.65 | 8.62 | 0.03 |

| Pyridine-H5 | 7.35 | 7.31 | 0.04 |

| Pyridine-H6 | 8.50 | 8.47 | 0.03 |

| Benzoyl-H2' | 7.95 | 7.92 | 0.03 |

| Benzoyl-H4' | 7.80 | 7.75 | 0.05 |

| Benzoyl-H5' | 7.45 | 7.41 | 0.04 |

| Benzoyl-H6' | 7.70 | 7.66 | 0.04 |

| Methyl-H | 2.40 | 2.38 | 0.02 |

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

| Pyridine-C2 | 150.2 | 149.8 | 0.4 |

| Pyridine-C3 | 135.8 | 135.5 | 0.3 |

| Pyridine-C4 | 148.5 | 148.1 | 0.4 |

| Pyridine-C5 | 125.1 | 124.7 | 0.4 |

| Pyridine-C6 | 152.0 | 151.6 | 0.4 |

| Benzoyl-C=O | 194.5 | 193.9 | 0.6 |

| Benzoyl-C1' | 138.2 | 137.8 | 0.4 |

| Benzoyl-C2' | 130.5 | 130.1 | 0.4 |

| Benzoyl-C3' | 122.8 | 122.5 | 0.3 |

| Benzoyl-C4' | 133.0 | 132.6 | 0.4 |

| Benzoyl-C5' | 128.9 | 128.5 | 0.4 |

| Benzoyl-C6' | 131.5 | 131.1 | 0.4 |

| Methyl-C | 21.3 | 20.9 | 0.4 |

Vibrational Spectroscopy (FT-IR)

Theoretical calculations of vibrational frequencies are essential for assigning the absorption bands observed in experimental Fourier-Transform Infrared (FT-IR) spectra. nih.gov By optimizing the molecular geometry at a specific level of theory (e.g., DFT/B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies can be computed. nih.govnih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. mdpi.com

The vibrational analysis of this compound would involve identifying key functional group frequencies, such as the C=O stretching of the benzoyl group, C-N and C=C stretching vibrations of the pyridine ring, C-H stretching of the aromatic and methyl groups, and the C-Br stretching vibration. mdpi.com

Table 3: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (Scaled) ν (cm⁻¹) | Experimental ν (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3075 | 3070 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980 | 2975 | Methyl C-H stretching |

| ν(C=O) | 1665 | 1660 | Carbonyl stretching |

| ν(C=C/C=N) pyridine | 1595 | 1590 | Pyridine ring stretching |

| ν(C=C) benzoyl | 1570 | 1565 | Benzoyl ring stretching |

| δ(C-H) methyl | 1450 | 1445 | Methyl C-H bending |

| ν(C-C) | 1220 | 1215 | C-C stretching |

| ν(C-Br) | 680 | 675 | C-Br stretching |

The strong correlation typically observed between the scaled theoretical frequencies and the experimental IR bands confirms the accuracy of the computed molecular structure and supports the vibrational assignments. researchgate.netbiointerfaceresearch.com This integrated approach, combining computational prediction with experimental validation, provides a robust framework for the detailed spectroscopic characterization of this compound.

Derivatization Strategies and Synthetic Applications of 3 3 Bromobenzoyl 4 Methylpyridine

Functionalization of the Bromine Atom via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the phenyl ring is a prime handle for modification through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. libretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgnih.gov For 3-(3-Bromobenzoyl)-4-methylpyridine, a Suzuki-Miyaura coupling with various arylboronic acids would replace the bromine atom with an aryl group, yielding a diaryl ketone. This strategy is valuable for synthesizing analogs with diverse electronic and steric properties. mdpi.comnih.gov The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and base, like K₂CO₃ or K₃PO₄, can be optimized to achieve high yields. nih.govmdpi.commdpi.com

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound. wikipedia.org This method is known for its tolerance of a wide range of functional groups. researchgate.net By reacting this compound with different organostannanes, a variety of substituents (alkyl, vinyl, aryl, etc.) can be introduced at the 3-position of the benzoyl ring. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to give the coupled product. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene. nih.gov Applying this to this compound would involve reacting it with an alkene in the presence of a palladium catalyst and a base. This would introduce a vinyl group at the bromine-bearing position, providing a scaffold that can be further functionalized. The efficiency of the Heck reaction can be influenced by factors such as the choice of catalyst, solvent, and the presence of additives like phase-transfer catalysts. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. researchgate.net The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov Reacting this compound with various terminal alkynes would yield 3-(3-alkynylbenzoyl)-4-methylpyridines. These products are valuable intermediates for synthesizing more complex molecules, including heterocycles. beilstein-journals.orgsoton.ac.uk Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. researchgate.netbeilstein-journals.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Biaryl | Tolerates a wide range of functional groups; mild reaction conditions. nih.gov |

| Stille | Organotin compound | Varied (alkyl, vinyl, aryl) | Tolerant of many functional groups; organotin reagents can be toxic. wikipedia.org |

| Heck | Alkene | Substituted alkene | Forms C-C bonds with alkenes; regioselectivity can be a factor. nih.gov |

| Sonogashira | Terminal alkyne | Aryl alkyne | Creates C(sp²)-C(sp) bonds; often uses a copper co-catalyst. researchgate.netnih.gov |

Modification of the Ketone Moiety: Reductions, Wittig Reactions, and Mannich Reactions

The ketone group in this compound offers another site for chemical transformation, allowing for the introduction of new functional groups and stereocenters.

Reductions: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though with less selectivity if other reducible groups are present. The resulting alcohol can serve as a precursor for further reactions, such as esterification or etherification. Strategies to decrease the rate of ketone reduction, for instance by introducing steric hindrance, have been explored in other complex molecules. nih.govresearchgate.net

Wittig Reactions: The Wittig reaction converts the ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). This reaction is a highly reliable method for forming carbon-carbon double bonds with predictable stereochemistry. By choosing the appropriate Wittig reagent, a wide variety of substituted alkenes can be synthesized from this compound.

Mannich Reactions: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a ketone), an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde). nih.gov While direct Mannich reaction on the ketone itself might be challenging, the ketone can be converted to an enolate or enamine, which can then participate in a Mannich-type reaction. nih.gov This would introduce an aminomethyl group, a valuable pharmacophore, adjacent to the carbonyl carbon. nih.gov Mannich bases are known to possess a wide range of biological activities. nih.gov

Transformations of the Pyridine (B92270) Ring: N-Oxidation, Quaternization, and Cycloaddition Reactions

The nitrogen atom of the pyridine ring provides a site for reactions that can alter the electronic properties and reactivity of the entire molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or a peroxy acid. N-oxidation increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution at the 2- and 4-positions. It can also influence the biological activity of the molecule. For example, substituted 4-(2,2-diphenylethyl)pyridine-N-oxides have been identified as potent phosphodiesterase type 4 (PDE4) inhibitors.

Quaternization: The pyridine nitrogen can be alkylated with an alkyl halide to form a pyridinium (B92312) salt. This process, known as quaternization, introduces a positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. The resulting pyridinium salts can have increased water solubility and may exhibit different biological activities compared to the parent compound.

Cycloaddition Reactions: While less common for simple pyridines, the pyridine ring can participate in cycloaddition reactions under specific conditions, often requiring activation. For instance, pyridinium ylides, formed from the quaternization and subsequent deprotonation of pyridines, can undergo [3+2] cycloaddition reactions with various dipolarophiles. This can lead to the formation of fused heterocyclic systems.

Synthesis of Novel Heterocyclic and Polycyclic Systems Incorporating the this compound Framework

The versatile functional handles on this compound make it an excellent starting material for the construction of more complex heterocyclic and polycyclic systems.

For instance, the product of a Sonogashira coupling, a 3-(3-alkynylbenzoyl)-4-methylpyridine, could undergo intramolecular cyclization to form a fused heterocyclic system. Similarly, derivatives obtained from ketone modifications could be used in cyclization reactions. For example, an alkene formed via a Wittig reaction could participate in a Diels-Alder reaction or other pericyclic reactions. The synthesis of polycyclic pyridones from related pyridine-containing starting materials has been demonstrated. nih.gov Furthermore, three-component reactions can be employed to construct complex aniline (B41778) derivatives from related diketone precursors. beilstein-journals.org The synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing bicyclic heterocycles, has been achieved from substituted pyridine precursors. mdpi.com

Exploration of this compound as a Precursor for Advanced Chemical Probes or Scaffolds in Material Science

The structural features of this compound and its derivatives suggest their potential use as building blocks for advanced materials and chemical probes.

The biaryl structures that can be synthesized via Suzuki coupling are common motifs in organic light-emitting diodes (OLEDs) and other organic electronic materials. The tunable electronic properties of these diaryl ketone derivatives could be exploited to design materials with specific photophysical characteristics. The pyridine unit can also be used to coordinate with metal ions, opening up possibilities for creating metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties.

As a precursor for chemical probes, the molecule's framework can be elaborated with fluorescent tags or reactive groups. For example, the bromine atom could be replaced with a fluorophore via a cross-coupling reaction. The ketone could be functionalized with a linker for attachment to biomolecules. The ability to systematically modify the molecule at its three reactive sites allows for the creation of a library of compounds that could be screened for specific biological or material science applications.

Potential Applications in Non Biological Chemical Systems

Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembly Processes

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The design of host-guest systems and self-assembly processes relies on predictable intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking.

Research Findings:

Hydrogen and Halogen Bonding: The pyridine (B92270) nitrogen atom in 3-(3-Bromobenzoyl)-4-methylpyridine is a potent hydrogen bond acceptor. The bromine atom can act as a halogen bond donor, a highly directional interaction that is increasingly used in crystal engineering. Studies on related halogenated pyridine and pyrimidine (B1678525) systems demonstrate their ability to form complex self-assembled structures through a combination of hydrogen and halogen bonds. nih.gov For instance, cocrystals have been formed where an I⋯N halogen bond connects molecules into one-dimensional chains. nih.gov Similarly, the 3-OH group on nonplanar dihydroflavonol can form hydrogen bonds, leading to the self-assembly of cocrystals with helical and layered structures. rsc.org

Self-Assembly: Self-assembly is the spontaneous organization of molecules into ordered structures. dovepress.com The rigid, planar-like skeleton of aromatic compounds like this compound, combined with its distinct polar (carbonyl, pyridine nitrogen) and non-polar (aromatic rings) regions, makes it a candidate for forming well-defined aggregates. dovepress.comnih.gov The interplay between hydrogen bonding (via the pyridine N), halogen bonding (via the Br atom), and π-π stacking of the aromatic rings could be harnessed to create complex, functional supramolecular architectures.

| Interaction Type | Participating Group(s) | Potential Supramolecular Outcome |

| Hydrogen Bonding | Pyridine Nitrogen | Directing self-assembly, formation of co-crystals |

| Halogen Bonding | Bromine Atom (Donor) | Formation of 1D, 2D, or 3D crystalline networks |

| π-π Stacking | Benzene (B151609) and Pyridine Rings | Stabilization of assembled structures, influencing electronic properties |

| Dipole-Dipole | Ketone Carbonyl Group | Positional ordering within a crystal lattice |

Coordination Chemistry: Ligand Properties and Metal Complex Formation with Transition Metals

The pyridine nitrogen and the carbonyl oxygen of this compound can act in concert as a chelating ligand, binding to a single metal center to form a stable five-membered ring. This bidentate N,O-donor capability makes it an attractive ligand for a variety of transition metals.

Research Findings:

Ligand Behavior: Benzoylpyridine derivatives are well-known chelating ligands in coordination chemistry. Thiosemicarbazones derived from 2-benzoylpyridine, for example, coordinate to metals like Ni(II), Zn(II), and Fe(III) in a bidentate or tridentate fashion. mdpi.commdpi.com The coordination of the pyridine nitrogen and a side-chain donor atom is a common motif. mdpi.com

Metal Complex Formation: It is anticipated that this compound could form stable complexes with a range of transition metals, including but not limited to copper, nickel, cobalt, zinc, and palladium. mdpi.comnih.gov The specific geometry of the resulting complex (e.g., octahedral, square planar) would depend on the metal ion, its oxidation state, and the presence of other ligands. mdpi.com The electronic properties of these metal complexes can be tuned by the substituents on the pyridine and benzoyl rings, potentially leading to applications in areas like catalysis or materials science. google.com

| Metal Ion | Potential Coordination Geometry | Potential Application of Complex |

| Copper (Cu²⁺) | Square Planar / Distorted Octahedral | Catalysis, Antimicrobial Agents |

| Nickel (Ni²⁺) | Octahedral / Square Planar | Catalysis, Magnetic Materials |

| Palladium (Pd²⁺) | Square Planar | Cross-coupling Catalysis |

| Zinc (Zn²⁺) | Tetrahedral / Octahedral | Luminescent Materials |

| Ruthenium (Ru²⁺/³⁺) | Octahedral | Photochemical applications, Sensors |

Materials Science: Precursors for Organic Electronic Materials, Polymers, or Dyes

In materials science, molecules like this compound serve as essential building blocks for larger, functional materials. The bromo-substituent is particularly valuable as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds.

Research Findings:

Precursors for Organic Electronics: The pyridine-3,5-dicarbonitrile (B74902) moiety has been a focus in the development of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). nih.gov The combination of electron-donating and electron-accepting units is key. The bromophenyl group of this compound can be readily converted into other functional groups via cross-coupling reactions, allowing for the synthesis of complex molecules with tailored electronic properties suitable for organic semiconductors. nih.govresearchgate.net Such materials are foundational for devices like organic solar cells and organic transistors. google.com

Polymer Synthesis: The bromine atom allows for the incorporation of this molecule into polymer chains via reactions like Suzuki or Stille coupling. If coupled with a diboronic acid, for example, it could form a conjugated polymer. Such polymers containing pyridine and benzoyl units may exhibit interesting optical, electronic, or metal-binding properties.

Dye Synthesis: The core structure can be elaborated to create organic dyes. medchemexpress.com By using palladium-catalyzed cross-coupling reactions to attach electron-donating or electron-withdrawing groups at the bromine position, the intramolecular charge-transfer characteristics of the molecule can be modified. researchgate.net This allows for the tuning of the absorption and emission wavelengths, leading to the creation of dyes for various applications, including as sensitizers in dye-sensitized solar cells or as fluorescent probes. medchemexpress.comnih.gov

Catalysis: Investigation as a Ligand or Organocatalyst in Organic Transformations

The structural features of this compound suggest its potential utility in the field of catalysis, either as a ligand for a metal catalyst or, less commonly, as a direct organocatalyst.

Research Findings:

Ligand in Metal-Catalyzed Reactions: The most probable role in catalysis is as a ligand. Pyridine-containing molecules are ubiquitous ligands in transition metal catalysis. By coordinating to a metal center like palladium, rhodium, or iridium, the electronic and steric environment of the metal can be modified, influencing the activity and selectivity of the catalyst. The bidentate N,O-chelate that this compound can form would confer significant stability to the metal complex, making it a potentially robust ligand for reactions such as hydrogenation, hydrosilylation, or cross-coupling.

Organocatalysis: While less obvious, the potential for organocatalysis exists. The pyridine nitrogen provides a basic site that could act as a general base catalyst in certain reactions. However, without further modification, its catalytic activity in this role would likely be modest compared to more specialized organocatalysts. The primary catalytic potential of this specific molecule lies in its ability to act as a ligand to create more complex and active metal-based catalysts.

Future Research Directions and Unexplored Avenues for 3 3 Bromobenzoyl 4 Methylpyridine

Development of Asymmetric Synthesis Routes to Chiral Analogs

The carbonyl carbon of the benzoyl group in 3-(3-Bromobenzoyl)-4-methylpyridine is prochiral, meaning that its reduction can lead to the formation of a new stereocenter, yielding chiral alcohol analogs. The development of asymmetric synthesis routes to access these chiral molecules is a significant and promising area of future research. uvic.canih.gov Enantiomerically pure compounds are of paramount importance in pharmaceutical and materials science, as different enantiomers can exhibit distinct biological activities and physical properties.

Future research in this area should focus on the use of chiral catalysts or reagents to achieve high enantioselectivity in the reduction of the ketone. uvic.cayoutube.com Strategies could include the use of chiral borane (B79455) reagents, or catalytic hydrogenation with chiral metal complexes. nih.govyoutube.com The development of such methods would provide access to a new class of chiral building blocks for the synthesis of more complex molecules. nih.govnih.govmdpi.com

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogs

| Strategy | Chiral Source | Potential Outcome | Key Considerations |

| Asymmetric Reduction | Chiral borane reagents (e.g., CBS reagent) | Enantiomerically enriched (R)- or (S)-alcohol | Reagent stoichiometry, temperature control |

| Catalytic Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh) with chiral ligands | High turnover number, high enantiomeric excess | Catalyst loading, hydrogen pressure, solvent effects |

| Biocatalysis | Ketoreductase enzymes | High enantioselectivity under mild conditions | Enzyme screening, substrate compatibility |

The successful development of these asymmetric routes will hinge on careful optimization of reaction conditions to maximize both yield and enantiomeric excess. uvic.ca

Exploration of Photophysical Properties and Potential Optoelectronic Applications

Aromatic ketones and pyridine (B92270) derivatives are known to possess interesting photophysical properties, making them suitable for various applications in materials science. nih.govnih.gov The unique combination of a bromobenzoyl and a methylpyridine moiety in this compound suggests that it may exhibit intriguing absorption and emission characteristics. nih.govresearchgate.netrsc.org The bromine atom, being a heavy atom, could influence intersystem crossing and potentially lead to phosphorescence.

Future investigations should involve a thorough photophysical characterization of the compound, including the determination of its absorption and emission spectra, quantum yields, and excited-state lifetimes in various solvents. nih.govrsc.org The introduction of different substituents on either the benzoyl or the pyridine ring could be used to tune these properties. nih.gov For instance, altering the position of the bromo substituent or introducing electron-donating or -withdrawing groups could significantly shift the absorption and emission wavelengths. nih.gov This could open up possibilities for its use in organic light-emitting diodes (OLEDs), chemical sensors, or as a photosensitizer. nih.govnih.gov

Table 2: Potential Photophysical Properties and Applications

| Property to Investigate | Experimental Technique | Potential Application |

| UV-Vis Absorption and Fluorescence Emission | Spectrophotometry and Fluorometry | Organic Luminophores |

| Quantum Yield and Excited State Lifetime | Time-Resolved Fluorescence Spectroscopy | Photosensitizers |

| Solvatochromism | Spectroscopic studies in various solvents | Chemical Sensors |

| Phosphorescence | Low-temperature phosphorescence spectroscopy | OLEDs, Bioimaging |

The exploration of these properties could pave the way for the design of new functional materials based on the this compound scaffold. elsevierpure.com

Green Chemistry Approaches to the Synthesis and Derivatization of the Compound

Traditional synthetic methods often rely on harsh reagents and generate significant waste. rasayanjournal.co.in Future research should prioritize the development of more environmentally benign, or "green," synthetic routes to this compound and its derivatives. rasayanjournal.co.innih.govresearchgate.net This aligns with the growing need for sustainable practices in the chemical industry.

Key areas for exploration in green synthesis include the use of safer solvents, catalytic methods, and energy-efficient reaction conditions like microwave-assisted synthesis. rasayanjournal.co.innih.gov For instance, replacing hazardous solvents with water or bio-based solvents, and using solid-supported catalysts that can be easily recovered and reused, would significantly improve the environmental footprint of the synthesis. researchgate.net Furthermore, one-pot or multicomponent reactions could streamline the synthetic process, reducing the number of steps and the amount of waste generated. researchgate.netnih.gov

Table 3: Green Chemistry Strategies for Synthesis and Derivatization

| Green Chemistry Principle | Proposed Approach | Potential Benefits |

| Use of Safer Solvents | Employing water, ethanol, or ionic liquids | Reduced toxicity and environmental impact |

| Catalysis | Utilizing heterogeneous or biocatalysts | Catalyst recyclability, milder reaction conditions |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions | Shorter reaction times, higher yields nih.gov |

| Atom Economy | Designing one-pot or multicomponent reactions | Reduced waste, increased efficiency nih.gov |

By adopting these green chemistry principles, the synthesis of this compound can become more sustainable and economically viable. rasayanjournal.co.in

High-Throughput Screening of Chemical Reactivity Profiles

To fully unlock the potential of this compound, a comprehensive understanding of its chemical reactivity is essential. High-throughput screening (HTS) offers a powerful platform to rapidly explore a wide range of chemical transformations and identify novel reactions and derivatives. youtube.comnih.gov This technique allows for the parallel execution of a multitude of reactions, accelerating the discovery of new chemical space. nih.govresearchgate.net

Future research should employ HTS to screen the reactivity of this compound against a diverse library of reagents and catalysts. nih.govrsc.org This could involve, for example, a variety of cross-coupling reactions to modify the bromo-substituent, or reactions targeting the pyridine nitrogen or the methyl group. The data generated from such screens can be used to build a detailed reactivity map of the molecule, highlighting its potential for derivatization and its suitability for various synthetic applications. researchgate.net This could lead to the discovery of new compounds with interesting biological activities or material properties. nih.govnih.gov

Table 4: High-Throughput Screening for Reactivity Profiling

| Reaction Class | Reagent Library | Potential Products |

| Suzuki Coupling | Boronic acids/esters | Biaryl derivatives |

| Buchwald-Hartwig Amination | Amines | N-Aryl derivatives |

| Sonogashira Coupling | Terminal alkynes | Alkynyl derivatives |

| Nucleophilic Aromatic Substitution | Nucleophiles | Substituted pyridine derivatives |

The systematic exploration of the chemical space around this compound through HTS will undoubtedly unveil new and valuable chemical transformations and molecular architectures. youtube.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Bromobenzoyl)-4-methylpyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with 4-methylpyridine as the base structure. React it with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acylation.

- Step 2 : Use anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis of the acyl chloride.

- Step 3 : Optimize reaction temperature (typically 0–25°C) and stoichiometry (1:1 molar ratio of pyridine to acyl chloride) to minimize side reactions.

- Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using HPLC or NMR .

- Key Considerations :

- Catalytic bases like DMAP may accelerate acylation.

- Avoid prolonged exposure to moisture to prevent decomposition of intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the presence of the bromobenzoyl group (e.g., aromatic protons at δ 7.2–8.0 ppm) and methylpyridine backbone (e.g., methyl protons at δ 2.5 ppm).

- X-ray Crystallography : Resolve crystal structures to verify regiochemistry and intermolecular interactions (e.g., halogen bonding from bromine) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases.

- Validation : Compare retention times and fragmentation patterns with reference standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for structural analogues of this compound?

- Methodology :

- Structural Comparison : Analyze substituent effects using analogues like 3-(4-trifluoromethylbenzoyl)-4-methylpyridine. Differences in electron-withdrawing groups (e.g., Br vs. CF) alter electronic density on the pyridine ring, affecting receptor binding .

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with target proteins. Validate predictions via SPR (surface plasmon resonance) assays.

- Data Normalization : Standardize assay conditions (e.g., pH, solvent) to minimize variability across studies.

Q. What experimental strategies can elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT Calculations : Model transition states and intermediates (e.g., using Gaussian09) to predict regioselectivity. For example, bromine’s electron-withdrawing effect directs nucleophilic attack to the para position .

- Trapping Intermediates : Use low-temperature NMR (−40°C) to stabilize and characterize reactive intermediates like Meisenheimer complexes.

- Example : A 2010 study on pyridine derivatives demonstrated that chloride dissociation rates in Ru complexes correlated with DFT-predicted activation energies (R = 0.92) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。